molecular formula C26H55N2O7P B163682 methylcarbamyl PAF CAS No. 91575-58-5

methylcarbamyl PAF

Cat. No. B163682
CAS RN: 91575-58-5
M. Wt: 538.7 g/mol
InChI Key: FNFHZBKBDFRYHS-RUZDIDTESA-N
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Description

Methylcarbamyl PAF is a non-hydrolyzable platelet-activating factor (PAF) analog . . It is known to cause fetal and placental growth restriction, alter the mitochondrial membrane, and induce vascular VEGF expression in cord endothelial cells .


Molecular Structure Analysis

The molecular formula of methylcarbamyl PAF is C26H55N2O7P . The IUPAC name is [(2R)-3-hexadecoxy-2-(methylcarbamoyloxy)propyl] 2-trimethylazaniumylethyl phosphate .


Physical And Chemical Properties Analysis

Methylcarbamyl PAF is a liquid . It has a solubility of 25 mg/ml in DMSO or dimethyl formamide . The compound has 8 hydrogen bond acceptors, 1 hydrogen bond donor, 27 rotatable bonds, a topological polar surface area of 115.96, and an XLogP of 6.15 .

Scientific Research Applications

1. Receptor Binding and Biological Potency

Methylcarbamyl PAF (mc-PAF) is a potent analog of platelet-activating factor (PAF). Studies have shown that mc-PAF competes for binding to high-affinity receptors on human neutrophils, with its receptor binding capacities closely correlating with its ability to stimulate neutrophil degranulation responses. Unlike PAF, mc-PAF resists metabolic inactivation by neutrophils and human sera, suggesting that its biological potency is predominantly determined by receptor binding rather than by cellular metabolism (O’Flaherty et al., 1987).

2. Memory Enhancement and Neurobiological Effects

Research on mc-PAF has demonstrated its impact on memory processes. Posttraining intrahippocampal injections of mc-PAF in rats have shown a memory-enhancing effect, significantly lowering escape latencies in memory retention tests. This suggests a role for endogenous PAF in hippocampal-dependent memory processes (Teather, Packard, & Bazan, 1998).

3. Agonist-Induced Down-Regulation of PAF Receptor

Prolonged exposure to mc-PAF in human promonocytic U937 cells has been found to reduce the number of PAF receptors, indicating a down-regulation at the transcriptional level. This suggests that the PAF receptor in these cells is subject to down-regulation by agonists like mc-PAF, impacting receptor gene expression (Chau, Peck, Yen, & Wang, 1994).

4. Role in Inflammatory and Immune Responses

mc-PAF has been studied in various contexts regarding inflammatory and immune responses. Its receptor stimulation has been linked to proinflammatory gene induction in various cell types, suggesting a significant role in inflammatory processes (Marrache et al., 2002). Additionally, mc-PAF's interaction with the PAF receptor has implications in cellular signaling pathways related to inflammation and immunity.

5. Mass Spectrometric Imaging Applications

In the field of mass spectrometric imaging (MSI), mc-PAF has been used as an external standard to improve ion distribution images. It aids in acquiring sharply defined tissue edges and increases the dynamic range in MSI, addressing challenges like variations in ionization efficiencies (Hosokawa, Sugiura, & Setou, 2008).

properties

IUPAC Name

[(2R)-3-hexadecoxy-2-(methylcarbamoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H55N2O7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-32-23-25(35-26(29)27-2)24-34-36(30,31)33-22-20-28(3,4)5/h25H,6-24H2,1-5H3,(H-,27,29,30,31)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNFHZBKBDFRYHS-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H55N2O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2R)-3-hexadecoxy-2-(methylcarbamoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate

CAS RN

91575-58-5
Record name 1-O-Hexadecyl-2-N-methylcarbamol -sn-glycerol-3-phosphocholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091575585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
115
Citations
SI Wong - 1992 - open.library.ubc.ca
Platelet activating factor is an important mediator of septic shock and inflammation. The action of PAF on target cells is mediated through specific membrane bound receptors. PAF …
Number of citations: 3 open.library.ubc.ca
GB Quistad, KJ Fisher, SC Owen, R Klintenberg… - Toxicology and applied …, 2005 - Elsevier
… Two methylcarbamates are weak inhibitors (2-N-methylcarbamyl PAF, IC50 53–75 μM) or inactive (carbaryl, IC50 > 100 μM). Three sulfonyl fluorides are also weak inhibitors or inactive. …
Number of citations: 22 www.sciencedirect.com
RH Lumb, M Record, G Ribbes, GL Pool… - Biochemical and …, 1990 - Elsevier
… In undifferentiated HL-60 cells, methylcarbamyl-PAF transfer activity was only 0.56 U·min −1 ·mg −1 . This basal value was increased 2.6 and 6.7 times upon granulocytic and …
Number of citations: 10 www.sciencedirect.com
GB Kudolo, M Kasamo, MJK Harper - Cell and tissue research, 1991 - Springer
… One of the most significant findings of this study is the preferential accumulation of tritiated PAF or its analog, methylcarbamyl-PAF, in the blastocysts. This occurred irrespective of …
Number of citations: 30 link.springer.com
JB Banks, RL Wykle, JT O'Flaherty, RH Lumb - Biochimica et Biophysica …, 1988 - Elsevier
… We report here an assay system using methylcarbamyl-PAF … transfer of the PAF-analogue ([ 3H]methylcarbamyl-PAF) from 100 nm donor vesicles to multilamellar vesicles. Macrophage …
Number of citations: 32 www.sciencedirect.com
L Han, H Yang, T Shiniada, T Hirose, M Koyanagi… - Life sciences, 1998 - Elsevier
… In the present study, N-methylcarbamyl PAF did not increase the secretion of B in athymic mice and the inhibitory effect of PAF antagonists on secretory response of B to ACTH, forskolin …
Number of citations: 2 www.sciencedirect.com
LA Teather, RJ Wurtman - Neuroscience letters, 2003 - Elsevier
… The phospholipid mediator platelet-activating factor (PAF), and its non-hydrolyzable analog methylcarbamyl-PAF (mc-PAF) increase prostaglandin E 2 (PGE 2 ) release from astrocyte-…
Number of citations: 25 www.sciencedirect.com
A Tokumura, T Tsutsumi, Y Nishioka… - Chemistry and physics of …, 1997 - Elsevier
… ratios of the amount of methylcarbamyl-PAF in the inner layer … the same as those of methylcarbamylPAF, and appear to be … extracellular release of methylcarbamyl-PAF was reported …
Number of citations: 10 www.sciencedirect.com
ZG Jiang, TL Yue, G Feuerstein - Neuroscience letters, 1993 - Elsevier
… These effects were also observed with the synthetic agonist 2-methylcarbamyl-PAF and were blocked by BN50739, a competitive antagonist at PAF receptors. It is concluded that PAF …
Number of citations: 16 www.sciencedirect.com
LA Teather, RKK Lee, RJ Wurtman - Brain research, 2002 - Elsevier
… The nonhydrolyzable PAF analog methylcarbamyl-PAF (mc-PAF), the PAF intermediate lyso-PAF, and arachidonic acid (AA) also produced this effect. In contrast, phosphatidlycholine (…
Number of citations: 29 www.sciencedirect.com

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